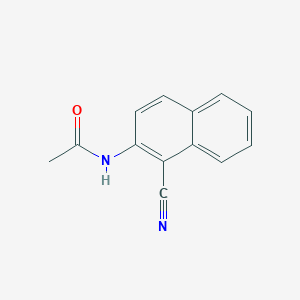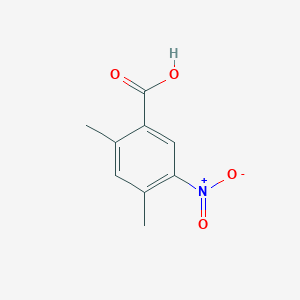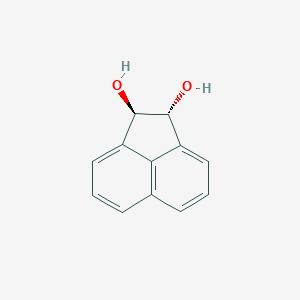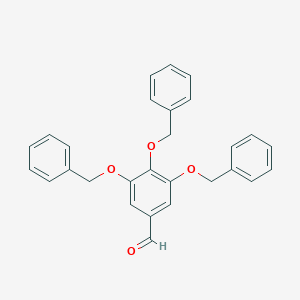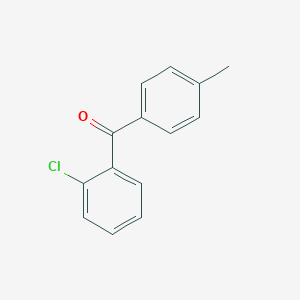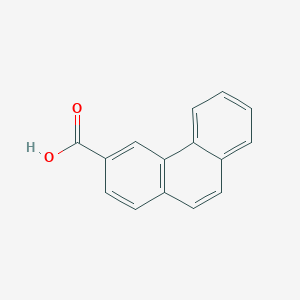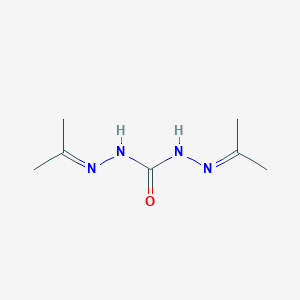
1,3-Bis(propan-2-ylideneamino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(propan-2-ylideneamino)urea, also known as BPU, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule was first synthesized in the early 2000s and has since been studied extensively for its ability to inhibit various enzymes and signaling pathways. In
科学的研究の応用
1,3-Bis(propan-2-ylideneamino)urea has been shown to inhibit various enzymes and signaling pathways, making it a promising candidate for the development of new drugs. Some of the enzymes that 1,3-Bis(propan-2-ylideneamino)urea inhibits include protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and glycogen synthase kinase-3β (GSK-3β). 1,3-Bis(propan-2-ylideneamino)urea has also been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.
作用機序
1,3-Bis(propan-2-ylideneamino)urea exerts its inhibitory effects by binding to the ATP-binding site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in downstream signaling. 1,3-Bis(propan-2-ylideneamino)urea has been shown to have a high affinity for the ATP-binding site of PKC, which is thought to be responsible for its potent inhibitory effects.
Biochemical and Physiological Effects
1,3-Bis(propan-2-ylideneamino)urea has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and signaling pathways, 1,3-Bis(propan-2-ylideneamino)urea has been shown to induce apoptosis (programmed cell death) in cancer cells. 1,3-Bis(propan-2-ylideneamino)urea has also been shown to reduce inflammation and to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1,3-Bis(propan-2-ylideneamino)urea is its high potency and selectivity for target enzymes. This makes it a valuable tool for studying the function of these enzymes in various cellular processes. However, one limitation of 1,3-Bis(propan-2-ylideneamino)urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1,3-Bis(propan-2-ylideneamino)urea. One area of interest is the development of 1,3-Bis(propan-2-ylideneamino)urea derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the identification of new target enzymes and signaling pathways that can be inhibited by 1,3-Bis(propan-2-ylideneamino)urea. Finally, there is a growing interest in the use of 1,3-Bis(propan-2-ylideneamino)urea as a tool for studying the role of PKC in various cellular processes, including cancer and neurodegenerative diseases.
Conclusion
In conclusion, 1,3-Bis(propan-2-ylideneamino)urea is a small molecule inhibitor with significant potential for the development of new drugs. Its ability to inhibit various enzymes and signaling pathways, induce apoptosis in cancer cells, and reduce inflammation make it a promising candidate for the treatment of a wide range of diseases. While there are some limitations to its use in lab experiments, the future directions for research on 1,3-Bis(propan-2-ylideneamino)urea are numerous and exciting.
合成法
The synthesis of 1,3-Bis(propan-2-ylideneamino)urea involves the reaction of urea with two molecules of isopropylideneamine. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform.
特性
CAS番号 |
19411-36-0 |
|---|---|
製品名 |
1,3-Bis(propan-2-ylideneamino)urea |
分子式 |
C7H14N4O |
分子量 |
170.21 g/mol |
IUPAC名 |
1,3-bis(propan-2-ylideneamino)urea |
InChI |
InChI=1S/C7H14N4O/c1-5(2)8-10-7(12)11-9-6(3)4/h1-4H3,(H2,10,11,12) |
InChIキー |
NEDNZSWCDZPHMZ-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)NN=C(C)C)C |
正規SMILES |
CC(=NNC(=O)NN=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



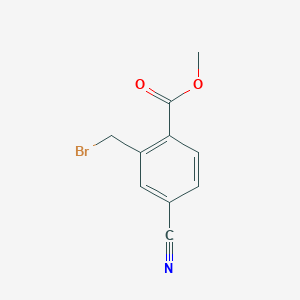
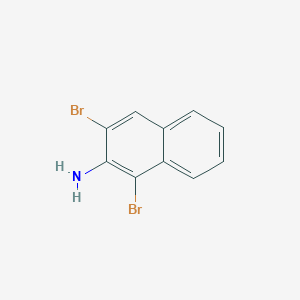
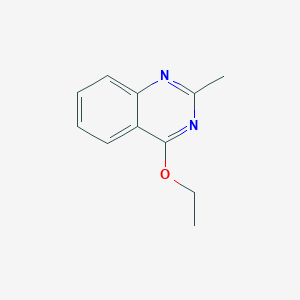
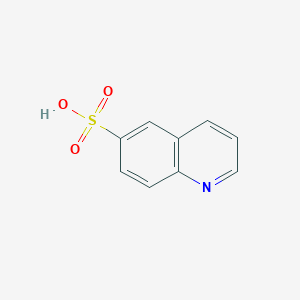
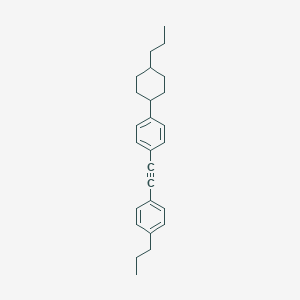
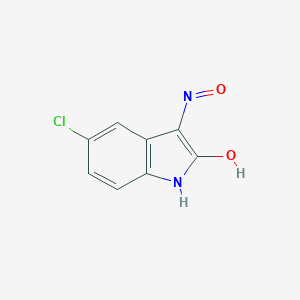
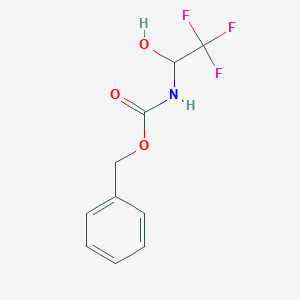
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
